1-(4-Phenylquinolin-2-yl)piperidin-3-ol
Overview
Description
1-(4-Phenylquinolin-2-yl)piperidin-3-ol is a complex organic compound that features a quinoline ring fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylquinolin-2-yl)piperidin-3-ol typically involves multi-step organic reactions. One common method is the Friedländer quinoline synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts. For instance, the reaction between 2-aminobenzophenone and acetaldehyde under acidic conditions can yield the quinoline core, which can then be further functionalized to introduce the piperidine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylquinolin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodosylbenzene to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Iodosylbenzene in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the quinoline or piperidine rings.
Scientific Research Applications
1-(4-Phenylquinolin-2-yl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Phenylquinolin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-phenylquinoline share structural similarities with 1-(4-Phenylquinolin-2-yl)piperidin-3-ol.
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives also share a similar core structure.
Uniqueness
This compound is unique due to the combination of the quinoline and piperidine rings, which can confer distinct biological activities and chemical properties
Properties
IUPAC Name |
1-(4-phenylquinolin-2-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-16-9-6-12-22(14-16)20-13-18(15-7-2-1-3-8-15)17-10-4-5-11-19(17)21-20/h1-5,7-8,10-11,13,16,23H,6,9,12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBLWWBDVVXFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271990 | |
Record name | 3-Piperidinol, 1-(4-phenyl-2-quinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-49-9 | |
Record name | 3-Piperidinol, 1-(4-phenyl-2-quinolinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinol, 1-(4-phenyl-2-quinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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